molecular formula C7H6BFN4O2 B1338955 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid CAS No. 1009303-56-3

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

Cat. No. B1338955
M. Wt: 207.96 g/mol
InChI Key: FELFJHZMQYCKPT-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a multifaceted molecule that has not been directly studied in the provided papers. However, similar compounds with the 4-fluorophenyl and tetrazolyl moieties have been investigated, which can provide insights into the chemical behavior and potential applications of the compound . These compounds exhibit a range of properties and activities, including potential for use in nonlinear optics, inhibitory activity against various enzymes, and antibacterial properties .

Scientific Research Applications

Anticancer Potential

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid and its derivatives have been researched for their anticancer properties. For instance, certain phenylboronic acid derivatives have been identified as potent antiproliferative agents with a cell cycle-specific mode of action against A2780 ovarian cancer cells. These compounds induced G2/M cell cycle arrest and apoptosis, highlighted by caspase-3 activation and a notable increase in aneuploid and tetraploid cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Molecular Synthesis and Structure

The compound has been utilized in the synthesis of complex molecules. For example, 4-(Pyridin-2-yl)phenylboronic acid, related to the subject compound, was synthesized and used to create a phosphorescent ligand via the Suzuki coupling reaction, indicating its utility in complex molecular synthesis processes (Gao Xi-cun, 2010).

Antibacterial Properties

Derivatives of the compound have also been explored for antibacterial applications. A study synthesized new molecules using 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones and 4-fluorobenzoic acid, showcasing promising antibacterial activity. This suggests the potential of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid derivatives in developing new antibacterial agents (Holla et al., 2003).

Drug Synthesis and Silicon-Containing Drugs

The compound has been identified as a valuable building block in the synthesis of drugs, especially silicon-containing drugs. For example, 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid has been characterized and used in the synthesis of silicon-containing drugs, demonstrating the compound's significance in drug development and synthesis (Troegel et al., 2009).

Optical Modulation and Nanotechnology

The compound and its derivatives have applications in optical modulation and nanotechnology. A study explored phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition and near-infrared fluorescence quenching, suggesting applications in biosensing and nanotechnology (Mu et al., 2012).

Safety And Hazards

This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELFJHZMQYCKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461232
Record name 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

CAS RN

1009303-56-3
Record name 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1009303-56-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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